Pantoprazole sulfone

Description

potassium/hydrogen ATPase inhibitor; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJYMBZQIJDMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155666 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127780-16-9 | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTOPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pantoprazole Sulfone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) sulfone is a primary metabolite of pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Understanding the chemical structure and properties of this metabolite is crucial for comprehensive pharmacokinetic studies, impurity profiling in drug manufacturing, and a complete understanding of the biotransformation of pantoprazole. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic formation, and analytical methodologies for pantoprazole sulfone.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, pantoprazole, with the key difference being the oxidation state of the sulfur atom in the sulfinyl bridge. In this compound, the sulfoxide (B87167) group is oxidized to a sulfone group.

Chemical Name: 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3]

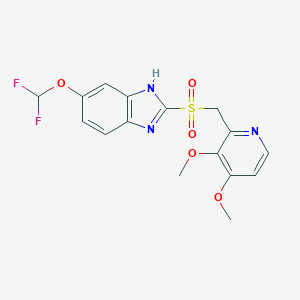

Image of the chemical structure of this compound

Molecular Formula: C₁₆H₁₅F₂N₃O₅S[4]

CAS Number: 127780-16-9[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for developing analytical methods and understanding its behavior in biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 399.37 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >155°C (decomposes) for this compound N-Oxide. Experimentally determined value for this compound is not readily available in the cited literature. | [2] |

| Boiling Point | 586.3±60.0 °C at 760 mmHg (Predicted) | [1] |

| pKa | 7.70±0.10 (Predicted for this compound N-Oxide). Experimentally determined value for this compound is not readily available in the cited literature. | [5] |

| Solubility | DMF: 13 mg/mL; DMSO: 3 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.5 mg/mL (for this compound N-Oxide) | [6] |

Biological Activity and Metabolism

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway mediated by the CYP3A4 isoform.[2] The main metabolic pathway for pantoprazole is demethylation by CYP2C19, followed by sulfation. Oxidation by CYP3A4 to form the sulfone is another significant route.

The metabolites of pantoprazole, including this compound, are generally considered to have no significant pharmacological activity.[2] Their primary role is in the elimination of the parent drug from the body.

Metabolic Pathway of Pantoprazole

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of pantoprazole or its sulfide (B99878) precursor. A common method involves the following steps:

-

Starting Materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Condensation: The starting materials are condensed to form the pantoprazole sulfide intermediate.

-

Oxidation: The sulfide intermediate is then oxidized to this compound. This oxidation can be achieved using various oxidizing agents. One documented method utilizes hydrogen peroxide in the presence of a catalyst such as methyl rhenium trioxide.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of this compound in various matrices. The following is a representative protocol based on published methods:

1. Instrumentation:

-

HPLC system with a UV detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffer solution (e.g., 0.02 M ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.8 to 1.0 mL/min.

-

Detection Wavelength: 288 nm.

-

Column Temperature: 25°C.

3. Sample Preparation (for plasma samples):

-

Protein Precipitation: Precipitate proteins in the plasma sample using a suitable agent.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent.

-

Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.

4. Data Analysis:

-

Quantify this compound by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of a reference standard.

Experimental Workflow for HPLC Analysis

Conclusion

This compound is a key metabolite and potential impurity of pantoprazole. A thorough understanding of its chemical structure, properties, and analytical methodologies is essential for researchers and professionals in the field of drug development and analysis. This guide provides a consolidated resource of technical information to support these endeavors. While much is known, the lack of experimentally determined data for some physicochemical properties, such as the melting point and pKa, highlights an area for future research.

References

Degradation of Pantoprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the degradation products of pantoprazole (B1678409), a widely used proton pump inhibitor. Understanding the degradation profile of a drug substance is a critical aspect of drug development, ensuring the safety, efficacy, and stability of the final pharmaceutical product. This document details the degradation pathways of pantoprazole under various stress conditions, presents quantitative data from forced degradation studies, and outlines the experimental protocols for conducting such studies.

Overview of Pantoprazole Stability

Pantoprazole, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is known to be unstable under certain conditions, particularly in acidic environments.[1] Forced degradation studies are integral to identifying potential degradants and establishing stability-indicating analytical methods.[2] These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light as mandated by guidelines from the International Conference on Harmonization (ICH).[2]

Degradation Pathways of Pantoprazole

Pantoprazole degrades under various stress conditions, leading to the formation of several degradation products. The primary degradation pathways involve modification of the sulfoxide (B87167) group and alterations to the benzimidazole (B57391) and pyridine (B92270) rings. The main identified degradation products include pantoprazole sulfide (B99878) and pantoprazole sulfone.[3] Pantoprazole N-oxide is another significant degradation product, particularly observed under oxidative and photolytic stress.[4]

Acidic Degradation

Pantoprazole is highly labile in acidic conditions, where it undergoes a complex transformation. The degradation in acidic media is rapid and often results in a yellow-colored solution.[4] The primary degradation product formed under acidic stress is pantoprazole sulfide.[3]

Alkaline Degradation

Pantoprazole is relatively more stable in basic conditions compared to acidic environments.[1] However, degradation can be induced under stronger basic conditions and with the application of heat.[1]

Oxidative Degradation

Oxidative stress leads to the formation of this compound as the major degradation product.[3] Other oxidative degradants, such as pantoprazole N-oxide, have also been identified.[4]

Photolytic Degradation

Exposure to light, particularly UV radiation, can cause degradation of pantoprazole.[1] Photolytic degradation can lead to the formation of pantoprazole N-oxide and other related substances.[4]

Thermal Degradation

Pantoprazole is relatively stable to dry heat.[3] However, at elevated temperatures, some degradation can occur.

The following diagram illustrates the primary degradation pathways of pantoprazole.

Quantitative Data on Pantoprazole Degradation

The extent of pantoprazole degradation is highly dependent on the specific stress conditions, including the concentration of the stressor, temperature, and duration of exposure. The following tables summarize quantitative data from various forced degradation studies.

Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 10 min | Room Temperature | ~100% | Pantoprazole Sulfide | [1] |

| Acidic Hydrolysis | 0.05 M HCl | 30 min | Room Temperature | ~86% | Not specified | [1] |

| Acidic Hydrolysis | 0.01 M HCl | 10 min | Room Temperature | ~35% | Not specified | [1] |

| Acidic Hydrolysis | 0.01 M HCl | 60 min | Room Temperature | ~92% | Not specified | [1] |

| Alkaline Hydrolysis | 1 M NaOH | 1 hour | Reflux | ~18% | Not specified | [1] |

| Alkaline Hydrolysis | 1 M NaOH | 2 hours | Reflux | ~39% | Not specified | [1] |

| Alkaline Hydrolysis | 1 M NaOH | 4 hours | Reflux | ~69% | Not specified | [1] |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Significant | This compound | [3] |

| Thermal (Dry Heat) | 70°C | 24 hours | 70°C | Minor | Not specified | [1] |

| Thermal (Dry Heat) | 95°C | 24 hours | 95°C | Minor | Not specified | [1] |

| Photolytic (UV light) | Solution | 24 hours | 50°C | ~36% | Not specified | [1] |

| Photolytic (UV light) | Solution | 60 hours | 50°C | ~64% | Not specified | [1] |

| Photolytic (Solid) | UV light | 3 days | Not specified | ~10% | Not specified | [1] |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for reproducible stability studies. The following sections provide a general framework for conducting forced degradation studies on pantoprazole.

Preparation of Stock Solution

A stock solution of pantoprazole sodium is typically prepared in methanol (B129727) at a concentration of 1 mg/mL.[4] This stock solution is then used for the individual stress studies.

Acidic Degradation

-

To a specific volume of the pantoprazole stock solution, add an equal volume of hydrochloric acid (e.g., 0.1 M or 1 M HCl).[4]

-

Keep the solution at room temperature or reflux for a specified period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (e.g., 0.1 M or 1 M NaOH).[4]

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Degradation

-

To a specific volume of the pantoprazole stock solution, add an equal volume of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).[4]

-

Keep the solution at room temperature or reflux for a specified period.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of hydrochloric acid (e.g., 0.1 M or 1 M HCl).[4]

-

Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To a specific volume of the pantoprazole stock solution, add an equal volume of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

Withdraw samples at various time points.

-

Dilute the samples with the mobile phase for HPLC analysis.

Thermal Degradation

-

Place a known amount of pantoprazole powder in an oven at a specified temperature (e.g., 70°C).

-

After a defined period (e.g., 24 hours), remove the sample.

-

Dissolve a known amount of the heat-treated powder in a suitable solvent (e.g., methanol) to achieve a desired concentration for HPLC analysis.

Photolytic Degradation

-

Prepare a solution of pantoprazole in a suitable solvent (e.g., methanol).

-

Expose the solution in a transparent container to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.[4]

-

Keep a control sample protected from light at the same temperature.

-

Withdraw samples at different time intervals and analyze by HPLC.

The following diagram illustrates a typical experimental workflow for forced degradation studies.

References

The Emergence of a Key Metabolite: A Technical Guide to the Discovery and History of Pantoprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of proton pump inhibitors (PPIs) revolutionized the management of acid-related gastrointestinal disorders.[1][2][3][4] Among these, pantoprazole (B1678409), first synthesized in 1985 by Byk Gulden Pharmaceuticals (now part of Takeda), stands as a cornerstone therapy.[5][6][7] The journey of pantoprazole from a promising compound to a widely prescribed medication involved extensive investigation into its mechanism of action, pharmacokinetics, and metabolism. It was through this rigorous process that pantoprazole sulfone, a principal metabolite and significant process-related impurity, was discovered and characterized. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its metabolic origins, synthesis, and the analytical methodologies developed for its detection and quantification.

The Genesis of Proton Pump Inhibitors and the Discovery of Pantoprazole

The quest for effective treatments for acid-related diseases led to the identification of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion, as a key therapeutic target in the late 1970s.[2] This discovery paved the way for the development of a new class of drugs, the proton pump inhibitors.[1] The first of these, omeprazole, was launched in 1988, marking a new era in gastroenterology.[8]

The drug discovery program that led to pantoprazole began in 1980.[5] By 1985, scientists at Byk Gulden had synthesized the compound.[5] Pantoprazole, a substituted benzimidazole, demonstrated potent and irreversible inhibition of the H+/K+ ATPase.[9][10] Following extensive clinical trials that highlighted its efficacy and favorable safety profile, pantoprazole received its first medical approval in Germany in 1994.[5][6]

The Unveiling of this compound: A Tale of Metabolism and Synthesis

The "discovery" of this compound is intrinsically linked to the comprehensive study of pantoprazole's metabolic fate in the body and the optimization of its manufacturing process. As researchers delved into the pharmacokinetics of pantoprazole, they identified its primary metabolic pathways, which predominantly occur in the liver via the cytochrome P450 (CYP) enzyme system.[9][11][12]

Two main pathways were elucidated:

-

Demethylation by CYP2C19: This pathway is followed by sulfation.[9][11]

-

Oxidation by CYP3A4: This pathway leads to the formation of this compound.[11][13]

This compound was thus identified as a major metabolite of pantoprazole.[14][15] Further research indicated that in individuals who are poor metabolizers through the CYP2C19 pathway, a larger proportion of pantoprazole is shunted through the CYP3A4 pathway, resulting in higher plasma concentrations of this compound.[13] Despite being a major metabolite, this compound is considered to have no significant pharmacological activity.[5][9]

In parallel to its identification as a metabolite, this compound also emerged as a critical process-related impurity in the synthesis of pantoprazole.[13][16] The synthesis of pantoprazole involves the oxidation of a thioether intermediate.[16][17] Over-oxidation during this step can lead to the formation of the corresponding sulfone.[13][17] Consequently, pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound (referred to as Pantoprazole Related Compound A) as a potential impurity that requires stringent monitoring and control in the final active pharmaceutical ingredient (API).[13]

Signaling and Metabolic Pathways

The metabolic conversion of pantoprazole to this compound is a key step in its elimination from the body. The following diagram illustrates the metabolic pathway of pantoprazole.

Experimental Protocols

The characterization and quantification of this compound have necessitated the development of robust analytical and synthetic methodologies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of pantoprazole or its thioether precursor.[16][17]

General Synthetic Workflow:

A common method involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form the thioether intermediate.[16][17] This intermediate is then oxidized. To specifically synthesize the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent (such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) is used to drive the reaction past the sulfoxide (B87167) (pantoprazole) stage to the sulfone.[17] A patent also describes a method using methyl rhenium trioxide as a catalyst for the oxidation of the thioether intermediate to the sulfone-nitrogen oxidized product in the presence of hydrogen peroxide and acetic acid.[18]

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the separation and quantification of pantoprazole and its sulfone metabolite in biological matrices and for purity testing of the API.[19][20][21][22]

Typical HPLC Experimental Protocol:

A selective method for the quantitation of pantoprazole and its sulfone metabolite in goat plasma has been developed and validated.[19][20][21]

-

Sample Preparation: Liquid-liquid extraction is a common technique. For instance, plasma samples can be extracted using chloroform.[20][21]

-

Chromatographic Separation: A C18 column is typically used for the separation.[19][20][21]

-

Mobile Phase: An isocratic elution with a mixture of a buffer (e.g., 0.1 M sodium phosphate (B84403) dibasic, pH 7.5) and an organic solvent (e.g., acetonitrile) is often employed.[19][20]

-

Detection: UV detection at a wavelength of 290 nm is suitable for quantifying both pantoprazole and this compound.[19][20][21]

General Experimental Workflow for HPLC Analysis:

Data Presentation

The following table summarizes the quantitative parameters of a validated HPLC method for the determination of pantoprazole and this compound in goat plasma.[19][20]

| Parameter | Pantoprazole | This compound |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL |

| Intra-assay Variability | 3.4% to 10% | 3.3% to 8.7% |

| Inter-assay Variability | 2.6% to 9.7% | 3.3% to 7.5% |

| Recovery | > 95% | > 95% |

Conclusion

The story of this compound is a testament to the comprehensive and multi-faceted nature of modern drug development. Its "discovery" was not a singular event but rather an emergence from the detailed investigation of pantoprazole's metabolism and the meticulous refinement of its synthetic process. From its origins as a key metabolite formed via the CYP3A4 pathway to its critical status as a process-related impurity, this compound has played a significant role in shaping our understanding of pantoprazole's pharmacology and chemistry. The development of specific synthetic routes and robust analytical methods for its quantification underscores its importance in ensuring the safety and quality of pantoprazole-based therapies. For researchers and scientists in the field, the history of this compound serves as a compelling case study in the intricate journey from drug discovery to clinical application.

References

- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantoprazole - Wikipedia [en.wikipedia.org]

- 6. A brief history of Pantoprazole | Bantings Pharmaceuticals [bantingspharma.com]

- 7. researchgate.net [researchgate.net]

- 8. getjustice.com [getjustice.com]

- 9. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. ClinPGx [clinpgx.org]

- 12. Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. | Semantic Scholar [semanticscholar.org]

- 13. This compound | 127780-16-9 | Benchchem [benchchem.com]

- 14. Portico [access.portico.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pantoprazole-d3 Sulfone | Benchchem [benchchem.com]

- 18. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 19. trace.tennessee.edu [trace.tennessee.edu]

- 20. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

The Over-oxidation of Pantoprazole to Pantoprazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a widely used proton pump inhibitor, is susceptible to over-oxidation, leading to the formation of pantoprazole sulfone. This transformation is a critical consideration in drug development, manufacturing, and metabolism studies. This compound is not only a process-related impurity in the synthesis of the active pharmaceutical ingredient (API) but also a significant metabolite formed in vivo. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, analytical methodologies, and control strategies related to the formation of this compound from pantoprazole. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways are presented to support research and development activities in this area.

Introduction

Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] The therapeutic efficacy of pantoprazole is intrinsically linked to its chemical structure, particularly the sulfoxide (B87167) group, which is central to its mechanism of action. However, this sulfoxide moiety is also susceptible to further oxidation to a sulfone. This over-oxidation product, known as this compound (also referred to as pantoprazole-S-oxide or USP Related Compound A), is a critical impurity that must be monitored and controlled during drug synthesis and formulation.[2][3] Furthermore, this compound is a major metabolite of pantoprazole, primarily formed by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[4][5][6] Understanding the conversion of pantoprazole to its sulfone derivative is therefore essential for ensuring drug quality, safety, and efficacy.

Chemical Transformation and Mechanism

The synthesis of pantoprazole involves the oxidation of a thioether intermediate to the desired sulfoxide.[1][2] Over-oxidation during this step can lead to the formation of the sulfone impurity.[3][7]

Synthetic Over-oxidation

The oxidation of the pantoprazole sulfide (B99878) intermediate is a critical step where the formation of both the desired pantoprazole (sulfoxide) and the this compound impurity can occur.[8]

Key Factors Influencing Over-oxidation in Synthesis:

-

Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial. Common oxidizing agents include hydrogen peroxide, peracids (like m-CPBA), and sodium hypochlorite.[1][2][8] The reactivity of these agents can be modulated by the reaction conditions.[8]

-

Temperature: The oxidation reaction is typically exothermic. Maintaining low temperatures (e.g., -10 to -5 °C) is critical to minimize the rate of over-oxidation to the sulfone.[3][8] Higher temperatures increase the likelihood of sulfone formation.[3]

-

pH: The pH of the reaction medium can influence the reactivity of both the substrate and the oxidizing agent.[2]

In Vivo Metabolic Oxidation

In the body, pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[6] While CYP2C19 is the main enzyme responsible for the demethylation of pantoprazole, CYP3A4 mediates the oxidation of the sulfoxide group to the sulfone metabolite.[4][5][9]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11] Pantoprazole is known to degrade under various stress conditions, with oxidation being a key pathway leading to the formation of this compound.

Summary of Forced Degradation Conditions and Outcomes

| Stress Condition | Reagent | Conditions | Outcome | Reference |

| Acidic Hydrolysis | 0.5 N HCl | 70°C for 1 hour | Significant degradation, formation of sulfide impurity | [11][12] |

| Alkaline Hydrolysis | 0.1 M NaOH | - | Stable | [10][11] |

| Oxidative Stress | 3% H₂O₂ | 70°C for 1 hour | Significant degradation, major product is this compound | [11][12] |

| Thermal Stress | Dry heat | 60°C for one month | Stable | [11][13] |

| Photolytic Stress | Sunlight / UV radiation | - | Degradation observed, formation of sulfone, N-oxide, and N-oxide sulfone impurities | [13][14] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of pantoprazole and its sulfone derivative.[15]

Representative HPLC Method for Pantoprazole and this compound

| Parameter | Condition |

| Column | Symmetry C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Column Temperature | Ambient (22 °C) |

Method Validation Data

| Parameter | Pantoprazole | This compound | Reference |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL | [16][17] |

| Intra-assay Variability | 3.4% to 10% | 3.3% to 8.7% | [16][17] |

| Inter-assay Variability | 2.6% to 9.7% | 3.3% to 7.5% | [16][17] |

| Recovery | > 95% | > 95% | [16][17] |

Experimental Protocols

Protocol for Forced Degradation under Oxidative Stress

Objective: To induce the formation of this compound from pantoprazole through oxidative stress.

Materials:

-

Pantoprazole sodium sesquihydrate

-

3% Hydrogen Peroxide (H₂O₂)

-

Methanol (B129727) (HPLC grade)

-

Mobile phase (as described in section 4.1)

-

10 mL volumetric flasks

-

Hot plate

Procedure:

-

Prepare a stock solution of Pantoprazole sodium sesquihydrate in methanol at a concentration of 1 mg/mL.[10]

-

Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

-

Add 5 mL of 3% hydrogen peroxide to the flask.[12]

-

Heat the flask at 70°C on a hot plate for 1 hour.[12]

-

After heating, allow the solution to cool to room temperature.

-

Dilute the contents to the mark with the mobile phase.

-

If any precipitate is observed, filter the solution through a 0.45 µm filter.

-

Inject an appropriate volume of the solution into the HPLC system for analysis.

Protocol for HPLC Analysis of Pantoprazole and this compound in Plasma

Objective: To quantify the concentrations of pantoprazole and its sulfone metabolite in plasma samples.

Materials:

-

Plasma samples

-

Pantoprazole and this compound reference standards

-

Tinidazole (B1682380) (internal standard)

-

Methanol (HPLC grade)

-

Chloroform

-

Screw-top tubes (13 x 100 mm)

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples and vortex-mix. b. Transfer 100 µL of plasma to a screw-top tube. c. Add 10 µL of tinidazole internal standard (100 µg/mL). d. Add 2 mL of chloroform. e. Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes. f. Transfer the organic (bottom) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase.

-

HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Run the analysis using the conditions specified in section 4.1. c. Quantify the concentrations of pantoprazole and this compound by comparing their peak areas to those of the calibration standards.

Reference:[18]

Pharmacokinetic Data

The formation of this compound as a metabolite has been characterized in several species.

Pharmacokinetic Parameters of Pantoprazole and this compound in Goats (1 mg/kg IV)

| Parameter | Pantoprazole | This compound |

| Maximum Concentration (Cmax) | - | 0.1 µg/mL |

| Elimination Half-life (t½) | 0.7 h | 0.8 h |

| Area Under the Curve (AUC) | - | 0.2 hr*µg/mL |

| Plasma Clearance | 0.345 mL/kg/min | - |

| Volume of Distribution | 0.9 L/kg | - |

Pharmacokinetic Parameters of Pantoprazole and this compound in Dogs

| Route of Administration | Dose | Day | Pantoprazole AUC (µghr/mL) | Pantoprazole Cmax (µg/mL) | This compound AUC (µghr/mL) | This compound Cmax (µg/mL) |

| Oral | 40 mg/animal/day | 1 | 29.7 ± 7.36 | - | - | - |

| Oral | 40 mg/animal/day | 10 | - | - | - | - |

| Oral | 160 mg/animal/day | 1 | - | - | - | - |

| Oral | 160 mg/animal/day | 10 | - | - | - | - |

| Intravenous | 60 mg/animal/day | 1 | - | - | - | - |

| Intravenous | 60 mg/animal/day | 10 | - | - | - | - |

Note: The provided source indicates that serum AUC and Cmax values for both pantoprazole and its sulfone metabolite were greater on day 1 than on day 10 for both oral and intravenous administration. However, specific values for all parameters are not fully detailed in the provided snippets. Reference:[22]

Conclusion

The over-oxidation of pantoprazole to this compound is a multifaceted issue impacting drug synthesis, stability, and metabolism. A thorough understanding of the underlying chemical and biological transformation pathways is crucial for the development of robust manufacturing processes and for interpreting pharmacokinetic and pharmacodynamic data. The analytical methods and experimental protocols detailed in this guide provide a framework for the accurate monitoring and control of this compound, ensuring the quality and safety of pantoprazole-containing drug products. Continued research into the factors influencing sulfone formation will further enhance our ability to manage this critical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinPGx [clinpgx.org]

- 5. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 127780-16-9 | Benchchem [benchchem.com]

- 7. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. academic.oup.com [academic.oup.com]

- 13. actascientific.com [actascientific.com]

- 14. akjournals.com [akjournals.com]

- 15. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]

- 17. trace.tennessee.edu [trace.tennessee.edu]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report [frontiersin.org]

- 20. Pharmacokinetics of Pantoprazole and this compound in Goats After Intravenous Administration: A Preliminary Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 22. accessdata.fda.gov [accessdata.fda.gov]

Forced Degradation of Pantoprazole: A Technical Guide to Sulfone Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of pantoprazole (B1678409), with a specific focus on the formation of its primary oxidation product, pantoprazole sulfone. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes the degradation workflow and pathway.

Introduction to Pantoprazole and Forced Degradation

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] The chemical structure of pantoprazole, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, contains a sulfoxide (B87167) moiety which is susceptible to oxidation, leading to the formation of this compound.[2][3]

Forced degradation, or stress testing, is a process where a drug substance is subjected to exaggerated storage conditions to accelerate its degradation. These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] Common stress conditions include acid and base hydrolysis, oxidation, heat, and light.[1][4] For pantoprazole, oxidative and acidic conditions are particularly significant for the formation of the sulfone derivative.[2][4]

Experimental Protocols for Forced Degradation

The following protocols are representative methods for inducing the degradation of pantoprazole to form the sulfone derivative under various stress conditions. The goal is typically to achieve partial degradation (10-20%) to allow for the effective separation and analysis of the parent drug and its degradation products.[4]

Materials and Reagents

-

Pantoprazole Sodium Sesquihydrate (Reference Standard)

-

Hydrochloric Acid (HCl), 1M and 0.1M

-

Sodium Hydroxide (NaOH), 1M and 0.1M

-

Hydrogen Peroxide (H₂O₂), 3-30%

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Water (HPLC grade)

Preparation of Stock Solution

Prepare a stock solution of pantoprazole in methanol at a concentration of approximately 1 mg/mL.[4]

Stress Conditions

2.3.1. Acid Hydrolysis

-

Mix an aliquot of the pantoprazole stock solution with 1M or 0.1M HCl.[1][4]

-

Heat the solution, for example, at 80°C for a specified duration (e.g., 8 hours) or maintain at room temperature for a shorter period (e.g., 10 minutes for complete degradation with 1M HCl).[1][4]

-

After the desired time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of NaOH.[4]

-

Dilute the sample to the final concentration with the mobile phase for analysis.

Note: Pantoprazole degrades rapidly in acidic conditions, often resulting in a yellow-colored solution.[1]

2.3.2. Alkaline Hydrolysis

-

Mix an aliquot of the pantoprazole stock solution with 1M or 0.1M NaOH.[1][4]

-

Heat the solution, for instance, at 80°C for a specified period (e.g., 8 hours).[4] Pantoprazole is relatively more stable under basic conditions.[1]

-

After cooling, neutralize with an equivalent amount of HCl.[4]

-

Dilute to the final concentration with the mobile phase.

2.3.3. Oxidative Degradation

-

Mix an aliquot of the pantoprazole stock solution with 3-30% hydrogen peroxide (H₂O₂).[4]

-

Keep the solution at room temperature for a specified period (e.g., 48 hours).[4]

-

Dilute the sample to the final concentration with the mobile phase for analysis.

-

This compound is a major degradation product under oxidative stress.[5]

2.3.4. Thermal Degradation

-

Keep the solid pantoprazole powder in an oven at a high temperature (e.g., 60°C or 70°C) for an extended period (e.g., 24 hours to one month).[1][4]

-

Alternatively, heat a solution of the drug.[4]

-

Dissolve and dilute the stressed sample to the final concentration for analysis.

2.3.5. Photolytic Degradation

-

Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or UV radiation for a specified duration (e.g., 15 days for sunlight, 24 hours for UV).[1][4]

-

Prepare a control sample stored in the dark.[4]

-

Dilute the exposed sample to the final concentration for analysis.

Analytical Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of pantoprazole and its degradation products.[4] A stability-indicating method should be developed and validated.

-

Column: Nova-Pak C18 or equivalent.[1]

-

Mobile Phase: A mixture of acetonitrile and a buffer such as 10 mM KH₂PO₄ (pH 7.4) in a ratio of 25:75 (v/v).[1]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.

For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[4]

Quantitative Data Summary

The following table summarizes the percentage of pantoprazole degradation and the formation of the sulfone derivative under various forced degradation conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pantoprazole | Major Degradation Products | Reference |

| Acid Hydrolysis | 0.05 M HCl | 30 min | Room Temp | ~86% | Sulfide (B99878) and others | [1] |

| 0.01 M HCl | 10 min | Room Temp | ~35% | Sulfide and others | [1] | |

| 0.01 M HCl | 60 min | Room Temp | ~92% | Sulfide and others | [1] | |

| Alkaline Hydrolysis | 1 M NaOH | 1 hour | Reflux | ~18% | Two other peaks observed | [1] |

| 1 M NaOH | 4 hours | Reflux | ~69% | Two other peaks observed | [1] | |

| Oxidative Degradation | 3% H₂O₂ | 2 hours | Room Temp | ~53% | Sulfone and another peak | [1] |

| 3% H₂O₂ | 3 hours | Room Temp | ~67% | Sulfone and another peak | [1] | |

| Thermal Degradation | Dry Heat (Solid) | 24 hours | 70°C | ~10% | - | [1] |

| Dry Heat (Solid) | 24 hours | 95°C | ~54% | - | [1] | |

| Photolytic Degradation | UV Light (Solution) | 24 hours | 50°C | ~36% | One major peak | [1] |

| UV Light (Solution) | 60 hours | 50°C | ~64% | One major peak | [1] |

Note: The formation of sulfone is most prominently reported under oxidative conditions. While acidic conditions lead to significant degradation, the primary reported impurity is often the sulfide derivative.[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of pantoprazole.

Pantoprazole Degradation Pathway to Sulfone

This diagram illustrates the key transformation of pantoprazole to its sulfone and sulfide derivatives under specific stress conditions.

Conclusion

Forced degradation studies are indispensable for characterizing the stability of pantoprazole. The formation of this compound is a critical degradation pathway, particularly under oxidative stress. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the degradation profile of pantoprazole. A thorough understanding of these degradation pathways is essential for the development of stable formulations and ensuring the quality and safety of pantoprazole-containing drug products.

References

A Technical Guide to the Solubility of Pantoprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of pantoprazole (B1678409) sulfone, a primary metabolite of the proton pump inhibitor pantoprazole. Understanding the solubility characteristics of this compound is crucial for analytical method development, pharmacokinetic studies, and formulation design. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of pantoprazole sulfone has been determined in various organic solvents and a buffered aqueous solution. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent System | Temperature | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30[1] |

| Dimethylformamide (DMF) | Not Specified | 30[1] |

| Ethanol | Not Specified | 5[1] |

| DMSO:PBS (pH 7.2) (1:1) | Not Specified | 0.5[1] |

Experimental Protocols

The determination of this compound's solubility is critical for a variety of research and development applications. The following sections detail the recommended experimental protocol for determining the equilibrium solubility using the shake-flask method, followed by a validated analytical method for quantification.

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Materials:

-

This compound (crystalline solid, purity ≥98%)

-

Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, acetonitrile (B52724), ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 12, 24, 48, and 72 hours) until the concentration of this compound in the supernatant remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Immediately dilute the filtered supernatant with the mobile phase used for the analytical method to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in section 2.2, to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility of this compound in the respective solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions obtained from the shake-flask experiments. The following method is adapted from a published procedure for the analysis of pantoprazole and its sulfone metabolite.[4][5][6]

Chromatographic Conditions:

-

Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent

-

Mobile Phase: 0.1 M Sodium phosphate dibasic (pH 7.5) and acetonitrile (64:36, v/v)[4][5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection Wavelength: 290 nm[5]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (e.g., 22 °C)[5]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol.[5] From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the solubility samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for Solubility Determination.

Metabolism of Pantoprazole to this compound

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key metabolic pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. scribd.com [scribd.com]

- 4. "Validation of a method for pantoprazole and its sulfone metabolite in " by Sherry Cox, Lainey Harvill et al. [trace.tennessee.edu]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. researchgate.net [researchgate.net]

Synthesis of Pantoprazole Sulfone N-oxide Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409), a widely prescribed proton pump inhibitor, is synthesized through a multi-step process that can inadvertently lead to the formation of various impurities. Among these, Pantoprazole Sulfone N-oxide is a notable process-related impurity and potential degradation product. Its identification, synthesis, and characterization are crucial for the quality control and regulatory compliance of pantoprazole active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis of this compound N-oxide, detailing experimental protocols, reaction pathways, and analytical considerations.

Introduction

Pantoprazole is a substituted benzimidazole (B57391) derivative that effectively suppresses gastric acid secretion. The synthesis of pantoprazole typically involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form a thioether intermediate. The subsequent critical step is the oxidation of this thioether to the corresponding sulfoxide, which is pantoprazole. However, this oxidation step is a focal point for the generation of oxidative impurities, including the over-oxidized sulfone derivative and the N-oxide impurity at the pyridine (B92270) ring.[1][2] The combined sulfone and N-oxide impurity, this compound N-oxide, is therefore a critical impurity to monitor and control.[1]

This guide outlines the primary synthetic routes for obtaining this compound N-oxide, which is essential for its use as a reference standard in analytical method development and validation.

Synthetic Pathways

The synthesis of this compound N-oxide can be approached through two primary routes:

-

Route 1: Direct Oxidation of Pantoprazole Sulfide (B99878). This is the most direct approach where the pantoprazole sulfide intermediate is oxidized to concurrently form the sulfone and the N-oxide.

-

Route 2: Stepwise Synthesis via N-Oxidation. This method involves the initial N-oxidation of the pyridine precursor, followed by condensation with the benzimidazole thiol and subsequent oxidation of the sulfide to the sulfone.

Signaling Pathway for Route 1

Caption: Direct oxidation pathway to this compound N-oxide.

Signaling Pathway for Route 2

Caption: Stepwise synthesis of this compound N-oxide.

Experimental Protocols

Route 1: Direct Oxidation of Pantoprazole Sulfide

This protocol is based on the methodology described in Chinese patent CN105111186A.[3]

Step 1: Synthesis of 5-difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide)

-

In a reaction vessel, combine 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and dichloromethane (B109758).

-

Slowly add a solution of sodium hydroxide (B78521) while stirring.

-

Maintain the reaction temperature at 20-30°C and continue stirring for 1-2 hours.

-

After the reaction is complete, perform a liquid-liquid extraction. The dichloromethane layer, containing the product, is washed and then concentrated under reduced pressure to yield a yellow oil.

Step 2: Oxidation to this compound N-oxide

-

The pantoprazole sulfide intermediate is oxidized in the presence of hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst.[3]

-

The use of a hydrogen peroxide-acetic acid system facilitates the oxidation of the pyridine ring to the N-oxide.[3]

-

The methyl rhenium trioxide catalyst, complexing with hydrogen peroxide, selectively oxidizes the thioether to the sulfone.[3] The amount of catalyst and the reaction temperature are controlled to achieve the desired product with high yield and purity.[3]

Step 3: Salt Formation (Optional)

-

The resulting this compound N-oxide can be converted to its sodium salt by reacting with sodium hydroxide.[3]

Route 2: Stepwise Synthesis via N-Oxidation

This protocol is a general method adapted from the literature.[4]

Step 1: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine N-oxide

-

Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

-

Cool the solution to 0-10°C.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.[4]

-

Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Condensation to form Pantoprazole Thioether N-oxide

-

The resulting 2-(chloromethyl)-3,4-dimethoxypyridine N-oxide is reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base.

Step 3: Oxidation to this compound N-oxide

-

The Pantoprazole Thioether N-oxide is then oxidized using a suitable oxidizing agent to form the final sulfone N-oxide product. Careful control of the stoichiometry of the oxidizing agent is necessary to avoid unwanted by-products.

Purification: The crude product from either route can be purified using standard techniques such as column chromatography or recrystallization to obtain the final product with high purity.[4]

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and characterization of this compound N-oxide.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₅F₂N₃O₆S | [5] |

| Molecular Weight | 415.4 g/mol | [5] |

| Purity (as a reference standard) | ≥98% | [5] |

| Typical Yield | High yield (specific percentage not consistently reported) | [3] |

| Solubility | DMF: 13 mg/mL; DMSO: 3 mg/mL; Ethanol: Slightly soluble; PBS (pH 7.2): 0.5 mg/mL | [5] |

| UV λmax | 279 nm | [5] |

Analytical Characterization

The identity and purity of synthesized this compound N-oxide are confirmed using various spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for the detection and quantification of this compound N-oxide.[4]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized impurity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of the impurity.[6]

The following table outlines a typical HPLC method for the analysis of pantoprazole and its impurities.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium (B1175870) acetate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

Experimental Workflow

References

- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Pantoprazole Sulfone

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable high-performance liquid chromatography (HPLC) method for the quantitative determination of pantoprazole (B1678409) sulfone. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this primary metabolite of pantoprazole in various matrices. The protocol details the chromatographic conditions, sample preparation, and validation parameters, ensuring robust and reproducible results.

Introduction

Pantoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. Its metabolism primarily occurs in the liver, leading to the formation of pantoprazole sulfone. The quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection for the accurate quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions have been optimized for the efficient separation and quantification of this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | 0.1 M Sodium Phosphate Dibasic (pH 7.5) and Acetonitrile (64:36, v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 100 µL[1] |

| Column Temperature | Ambient (22 °C)[1] |

| Detection Wavelength | 290 nm[1][2][3][4] |

| Run Time | Approximately 10 minutes |

Chemicals and Reagents

-

This compound reference standard (≥99% purity)

-

Pantoprazole reference standard (≥99% purity)

-

Tinidazole (B1682380) (Internal Standard, IS) (≥99% purity)[1]

-

Methanol (HPLC grade)[1]

-

Chloroform (B151607) (HPLC grade)[1][2][3]

-

Sodium Phosphate Dibasic (AR grade)[1]

-

Orthophosphoric Acid (AR grade)[4]

-

Water (HPLC grade)

Standard and Sample Preparation

Prepare stock solutions of this compound, pantoprazole, and tinidazole (IS) at a concentration of 100 µg/mL in methanol.[1] These solutions should be stored at -20°C.[1]

Prepare working standard solutions of pantoprazole and this compound at concentrations of 0.1, 1, and 10 µg/mL by diluting the stock solutions with methanol.[1]

Prepare calibration standards by spiking appropriate amounts of the working standard solutions into the blank matrix (e.g., plasma) to achieve a concentration range of 0.01 to 50 µg/mL.[1] The recommended calibration points are 0.01, 0.025, 0.05, 1, 2.5, 5, 10, 25, and 50 µg/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 0.03, 0.3, 3, and 30 µg/mL).[1]

-

To 100 µL of the plasma sample, add 10 µL of tinidazole internal standard solution (100 µg/mL).[1]

-

Add 2 mL of chloroform to the mixture.[1]

-

Vortex the mixture for 10 minutes.[1]

-

Centrifuge at 1000 x g for 10 minutes.[1]

-

Transfer the organic (chloroform) layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

-

Reconstitute the residue in 250 µL of the mobile phase.[1]

-

Inject 100 µL of the reconstituted sample into the HPLC system.[1]

Method Validation

The described method has been validated according to established guidelines to ensure its reliability and accuracy.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Value (this compound) |

| Theoretical Plates (N) | ≥ 2000 | 5276[1] |

| Tailing Factor (T) | ≤ 2 | 1.28[1] |

| Resolution (Rs) | ≥ 2 (between Pantoprazole and this compound) | 6.15[1] |

| Retention Time (RT) | - | 4.49 ± 0.03 min[1] |

Method Performance

The performance of the method was evaluated for linearity, accuracy, precision, and sensitivity.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.01 - 50 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[1][2][3] |

| Accuracy (Recovery) | > 95%[1][2][3] |

| Intra-assay Precision (RSD) | 3.3% - 8.7%[1][2][3] |

| Inter-assay Precision (RSD) | 3.3% - 7.5%[1][2][3] |

Experimental Workflow and Signaling Pathway Diagrams

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The method is sensitive, accurate, and precise, making it well-suited for a variety of research applications in drug metabolism and pharmacokinetics. The provided experimental protocol and validation data should enable researchers to readily implement this method in their laboratories.

References

Application Note: Development of a Validated Stability-Indicating HPLC Method for Pantoprazole and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] During its synthesis, storage, or under various stress conditions, impurities and degradation products can form, which can impact the safety and efficacy of the drug product.[1] Therefore, it is crucial to develop a validated stability-indicating analytical method that can accurately quantify pantoprazole in the presence of its impurities and degradation products.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of pantoprazole and its process-related and degradation impurities. The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][3] Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or PDA detector is suitable for this method.[1] The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector[1] |

| Column | Hypersil ODS C18, 125 x 4.0 mm, 5 µm[1][2] |

| Mobile Phase | A) 0.01 M Phosphate (B84403) Buffer (pH 7.0) B) Acetonitrile (Gradient Elution)[1][2] |

| Gradient Program | Time (min): 0-10 (%B: 40), 10-15 (%B: 60), 15-20 (%B: 40), 20-25 (%B: 40)[1] |

| Flow Rate | 1.0 mL/min[2][4] |

| Column Temperature | 40°C[1] |

| Detection Wavelength | 290 nm[1][2][4] |

| Injection Volume | 20 µL[1][5] |

| Diluent | Mobile Phase or 0.1M NaOH:Acetonitrile (50:50)[1][2] |

Preparation of Solutions

2.2.1 Mobile Phase Preparation (Buffer A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 0.01 M concentration. Adjust the pH to 7.0 with a suitable base (e.g., sodium hydroxide (B78521) solution).

2.2.2 Standard Stock Solution (Pantoprazole): Accurately weigh and dissolve an appropriate amount of Pantoprazole reference standard in the diluent to obtain a concentration of 1 mg/mL.[6]

2.2.3 Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).

2.2.4 Sample Preparation (Bulk Drug/Formulation): Accurately weigh a quantity of the powdered formulation or bulk drug equivalent to 25 mg of pantoprazole into a 50 mL volumetric flask.[1] Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[1] Make up the volume to 50 mL with the diluent and mix well.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate that the method is stability-indicating by showing effective separation of the main peak from any degradation products.[4][7] Pantoprazole is subjected to acid, alkaline, oxidative, thermal, and photolytic stress conditions.[4][7]

-

Acid Hydrolysis: To 1 mL of the pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M HCl. Keep the solution at room temperature for an appropriate time. Withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[6] Pantoprazole degrades rapidly in acidic conditions.[6]

-

Alkaline Hydrolysis: To 1 mL of the pantoprazole stock solution (1 mg/mL), add 9 mL of 0.1 M NaOH.[6] The mixture can be stored at room temperature for several days or refluxed for a few hours.[7] Withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[6]

-

Oxidative Degradation: The stock solution is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a defined period.[7] The sample is then diluted with the mobile phase for analysis.

-

Thermal Degradation: A powdered sample of pantoprazole is subjected to dry heat in an oven at elevated temperatures (e.g., 70°C to 95°C) for 24 hours.[7] After exposure, a known amount of the powder is dissolved in the diluent to prepare a solution for HPLC analysis.[6]

-

Photolytic Degradation: A solution of pantoprazole (e.g., 500 µg/mL in methanol) is placed in a transparent container and exposed to UV light (254 nm) and visible light for 7 days.[6] A control sample is kept protected from light at the same temperature.[6] Samples are withdrawn at various time intervals and analyzed by HPLC.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][8]

Specificity

Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities.[8] The specificity of the method was demonstrated by analyzing stressed samples of pantoprazole. The chromatograms showed that the degradation product peaks did not interfere with the pantoprazole peak, and the peak purity of pantoprazole was evaluated using a PDA detector.[2] The primary degradation products identified are pantoprazole sulfide (B99878) and pantoprazole sulfone.[7]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9] A series of solutions were prepared from the stock solution at concentrations ranging from 0.03–2.27 µg/mL.[5] The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery method.[2] A known amount of standard pantoprazole was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120%). The samples were analyzed, and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the same sample solution were made on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[10]

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the mobile phase buffer (±0.2 units). The effect on the retention time and peak area was observed.

Data Presentation

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation | Major Degradation Products Formed |

| Acidic (0.1 M HCl) | 8 hours | ~25% | Sulfide (RRT ~1.63)[2] |

| Alkaline (0.1 M NaOH) | 24 hours | Stable[4] | - |

| Oxidative (3% H₂O₂) | 12 hours | ~15% | Sulfone (RRT ~0.80)[2], N-oxide |

| Thermal (80°C) | 48 hours | Stable[4] | - |

| Photolytic (UV Light) | 7 days | Minor Degradation[2] | N-oxide |

Table 3: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995[11] | r² ≥ 0.999[2][4] |

| Range (µg/mL) | 0.5 - 50[11] | As per application |

| Accuracy (% Recovery) | 97.9 - 103%[2][4] | 98.0 - 102.0% |

| Precision (%RSD) | ||

| - Repeatability | < 1.0% | RSD ≤ 2.0% |

| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |

| LOD (µg/mL) | 0.043 - 0.047[2][4] | - |

| LOQ (µg/mL) | 0.13 - 0.14[2][4] | - |

| Robustness | Unaffected by minor changes | System suitability parameters met |

Visualizations

Caption: Experimental workflow for method development and validation.

Caption: Pantoprazole degradation pathways under stress conditions.

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The described stability-indicating RP-HPLC method is simple, accurate, precise, specific, and robust for the determination of pantoprazole and its impurities in bulk drug and pharmaceutical formulations.[2][4] The method was successfully validated according to ICH guidelines, and the forced degradation studies confirmed its stability-indicating nature, as it could effectively separate pantoprazole from all degradation products.[2][5] This method can be reliably used for routine quality control analysis and stability studies of pantoprazole.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. scielo.br [scielo.br]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 9. m.youtube.com [m.youtube.com]

- 10. actascientific.com [actascientific.com]

- 11. asianpubs.org [asianpubs.org]

Application Note: High-Throughput Analysis of Pantoprazole and Its Sulfone Metabolite in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the proton pump inhibitor pantoprazole (B1678409) and its primary metabolite, pantoprazole sulfone, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly binding to the H+/K+-ATPase pump in gastric parietal cells.[1] The metabolism of pantoprazole occurs primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include demethylation by CYP2C19 and oxidation to this compound by CYP3A4.[2][3] Monitoring the plasma concentrations of both the parent drug and its sulfone metabolite is crucial for understanding its pharmacokinetic profile, assessing drug-drug interactions, and evaluating patient-specific metabolic differences. This application note provides a detailed protocol for the simultaneous analysis of pantoprazole and this compound using LC-MS/MS.

Metabolic Pathway

Pantoprazole is metabolized in the liver primarily through two pathways. The major pathway involves demethylation via the CYP2C19 enzyme, followed by sulfation. Another significant pathway is the oxidation of the sulfoxide (B87167) group to a sulfone moiety, a reaction catalyzed by the CYP3A4 enzyme. The resulting this compound is considered to have no significant pharmacological activity.[1][2][3]

Caption: Metabolic pathway of pantoprazole to this compound.

Experimental

Materials and Reagents

-

Pantoprazole and this compound reference standards

-

Lansoprazole (Internal Standard, IS)

-

HPLC-grade Methanol (B129727)

-

HPLC-grade Acetonitrile

-

Ammonium Formate

-

Formic Acid

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for sample extraction.

-

Allow plasma samples to thaw at room temperature.

-

Vortex samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (e.g., Lansoprazole at 100 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

| Parameter | Value |

| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |